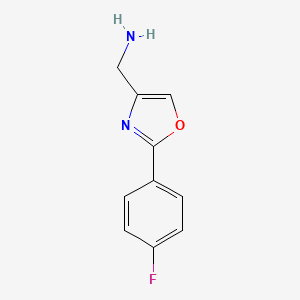

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine

Description

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 2 and a methanamine group at position 4. Oxazole derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and catalysis. Methanamine at position 4 introduces a primary amine, which can participate in hydrogen bonding or serve as a handle for further derivatization.

Propriétés

IUPAC Name |

[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTLKOTUAWCRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651223 | |

| Record name | 1-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-89-9 | |

| Record name | 1-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Similar oxazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets.

Mode of Action

It’s known that the oxazole ring is a crucial structural component in many bioactive molecules, and the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities.

Activité Biologique

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by the presence of an oxazole ring and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 192.19 g/mol.

Research indicates that compounds containing oxazole rings, such as (2-(4-Fluorophenyl)oxazol-4-YL)methanamine, may interact with various biological targets, including enzymes and receptors. The specific mechanism of action remains under investigation, but preliminary studies suggest potential interactions with proteins involved in cellular signaling pathways.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of oxazole derivatives. For instance, compounds similar to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine have demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus : MIC values ranging from 5.64 to 77.38 µM

- Escherichia coli : MIC values ranging from 2.33 to 156.47 µM

These findings suggest that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine may possess similar antimicrobial properties, warranting further exploration in this area .

Neuroprotective Effects

Recent studies have indicated that oxazole derivatives can exhibit neuroprotective effects. For example, related compounds have shown enhanced neuronal survival in cultures exposed to toxic stimuli such as staurosporine and hydrogen peroxide. This suggests a potential role for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine in neuroprotection, possibly through mechanisms involving microtubule stabilization .

Case Studies

-

Case Study on Antimicrobial Activity :

A study evaluated the antibacterial effects of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group significantly influenced the biological activity, with fluorinated compounds showing enhanced efficacy. -

Neuroprotective Study :

In vitro experiments demonstrated that certain oxazole derivatives could protect neuronal cells from apoptosis induced by amyloid-beta peptide exposure. This was attributed to their ability to stabilize microtubules and promote cell survival .

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity (MIC µM) | Neuroprotective Effect |

|---|---|---|

| (2-(4-Fluorophenyl)oxazol-4-YL)methanamine | TBD | TBD |

| 2-Amino-5-fluoro-4-methylbenzonitrile | 5.64 - 77.38 | Moderate |

| 3-Fluorophenyl oxazole derivative | 2.33 - 156.47 | High |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares (2-(4-Fluorophenyl)oxazol-4-YL)methanamine with structurally related compounds, focusing on heterocycle type, substituent effects, and biological activity (where available).

Structural Analogues with Oxazole/Thiazole Cores

- Key Observations: Heterocycle Effects: Thiazole analogs (e.g., (2-(4-Fluorophenyl)thiazol-4-yl)methanamine) exhibit antifungal activity against Aspergillus niger, comparable to reference drugs like Ravuconazole . Substituent Position: Methanamine at position 4 (target compound) vs. position 5 () alters electronic distribution and steric effects, impacting binding interactions in biological systems.

Analogues with Different Heterocycles

| Compound Name | Core Structure | Substituents | Key Properties/Activities | References |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine | Oxadiazole | 3-(4-Chlorophenyl), phenyl, methanamine | N/A (structural data only) | |

| 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Oxadiazole | 2-Methanamine, 5-(4-methylphenyl) | Antioxidant, antimicrobial potential | |

| (S)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine | Isoxazoline | 3-Bromo, 5-methanamine | Intermediate in drug synthesis |

- Key Observations: Oxadiazole Derivatives: These compounds are associated with antioxidant and antimicrobial activities . Isoxazoline Derivatives: Serve as synthetic intermediates for bioactive molecules, highlighting the utility of methanamine groups in medicinal chemistry .

Fluorophenyl-Containing Methanamines

- Hybrid structures like (4-Fluorophenyl)(oxan-4-yl)methanamine demonstrate the role of fluorophenyl in modulating conformational stability .

Physicochemical and Structural Comparisons

Molecular Properties

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) |

|---|---|---|---|

| (2-(4-Fluorophenyl)oxazol-4-YL)methanamine | C₁₀H₉FN₂O | 192.19 | 1.8 (moderate lipophilicity) |

| (2-(4-Fluorophenyl)thiazol-4-yl)methanamine | C₁₀H₈FN₂S | 208.25 | 2.3 (higher lipophilicity) |

| 4-(4-Fluorophenyl)-1,3-oxazol-2-amine | C₉H₇FN₂O | 178.16 | 1.5 |

Structural Data

- Crystallography : Fluorophenyl-substituted thiazoles (e.g., ) adopt planar conformations, with fluorophenyl groups occasionally oriented perpendicularly to the heterocycle, influencing packing and stability .

- Electron Density : Oxazole’s oxygen atom creates a less electron-rich core compared to thiazole, affecting reactivity in electrophilic substitutions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-(4-fluorophenyl)oxazol-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, glycine derivatives and fluorophenyl-substituted precursors are condensed under reflux conditions. Optimization involves adjusting reaction time (typically 6–12 hours), temperature (80–120°C), and stoichiometric ratios of reagents to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via FT-IR and -/-NMR spectroscopy to confirm structural integrity.

Q. How is the structural characterization of (2-(4-fluorophenyl)oxazol-4-yl)methanamine performed?

- Analytical Workflow :

- Spectroscopy : -NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.8–8.1 ppm) and methanamine protons (δ 3.2–3.5 ppm). FT-IR confirms C-F stretches (1220–1150 cm) and oxazole ring vibrations (1600–1500 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 208.0873 (calculated for CHFNO: 208.0747) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests (pH 3–9, 25°C) indicate degradation <5% over 24 hours. Store at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic refinement challenges for (2-(4-fluorophenyl)oxazol-4-yl)methanamine be addressed?

- Crystallography Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder in the oxazole ring or fluorophenyl group. Apply twin refinement for non-merohedral twinning and anisotropic displacement parameters (ADPs) for heavy atoms. Validate via R-factor convergence (target: R1 < 0.05) .

- Data Collection : High-resolution X-ray diffraction (0.8 Å) at low temperature (100 K) minimizes thermal motion artifacts.

Q. What computational strategies are effective for predicting the compound’s bioactivity against cancer targets?

- QSAR and Docking :

- QSAR Modeling : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with anti-proliferative activity. A validated QSAR model (R > 0.85, Q > 0.75) predicts IC values against MCF-7 breast cancer cells .

- Molecular Docking : Dock the compound into Polo-like kinase 1 (Plk1) active sites (PDB: 2OU7) using AutoDock Vina. Prioritize derivatives with binding affinities < –8.0 kcal/mol and hydrogen bonds to key residues (e.g., Lys178, Glu140) .

Q. How do substituent modifications on the oxazole ring affect pharmacokinetic properties?

- ADMET Profiling :

- Lipinski’s Rule : The parent compound complies (MW < 500, logP < 5, H-bond donors <5, acceptors <10). Introduce electron-withdrawing groups (e.g., –NO) to enhance metabolic stability but monitor hepatotoxicity via cytochrome P450 inhibition assays .

- Permeability : Caco-2 cell assays show moderate permeability (P ~ 5 × 10 cm/s). Methylation of the methanamine group improves blood-brain barrier penetration .

Data Contradictions and Resolution

Q. Discrepancies in reported anti-cancer activity: How to reconcile in vitro vs. in silico data?

- Resolution : Validate computational predictions (e.g., QSAR IC = 2.1 µM) with in vitro MTT assays. Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., apoptosis via flow cytometry) to confirm mechanistic consistency .

Methodological Best Practices

Q. What strategies minimize byproduct formation during oxazole ring synthesis?

- Reagent Selection : Use freshly distilled PPA to avoid moisture-induced side reactions. Replace glycine with β-alanine derivatives to suppress imidazole byproducts. Monitor reaction progress via LC-MS to isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.